molecular formula C18H20N2O3 B4900168 3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium

3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium

Cat. No.: B4900168
M. Wt: 312.4 g/mol
InChI Key: MJQXSXWNQWIYSB-UHFFFAOYSA-N
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Description

3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Properties

IUPAC Name

3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-18(2)16(13-7-5-4-6-8-13)19(21)17(20(18)22)14-9-11-15(23-3)12-10-14/h4-12,17,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQXSXWNQWIYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C(N1O)C2=CC=C(C=C2)OC)[O-])C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with phenylhydrazine to form the imidazole ring. The final step involves oxidation to introduce the oxido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxido group or other parts of the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium exerts its effects involves interactions with various molecular targets. For example, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence that can be detected. In medicinal applications, it may interact with cellular proteins or DNA, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Another compound with similar structural features but different functional groups.

    4,5-diaryl-3-hydroxy-2,2’-bipyridine-6-carbonitrile: Shares some structural similarities and is also used in photophysical studies.

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